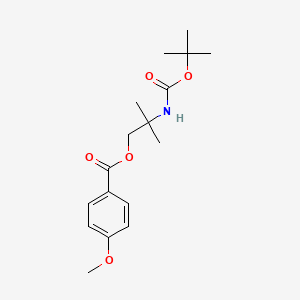
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate
説明
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxybenzoate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which can be selectively removed under mild conditions.
特性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methoxybenzoate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)23-15(20)18-17(4,5)11-22-14(19)12-7-9-13(21-6)10-8-12/h7-10H,11H2,1-6H3,(H,18,20) |
InChIキー |
IJLZOCLIOUWCIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C)COC(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified with 4-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions precisely, leading to higher efficiency and lower production costs.
化学反応の分析
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate can undergo several types of chemical reactions:
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Deprotection: 2-amino-2-methylpropyl 4-methoxybenzoate.
Hydrolysis: 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid and 4-methoxybenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoates.
科学的研究の応用
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The compound exerts its effects primarily through its functional groups:
Boc Group: Protects the amino group during synthesis, preventing unwanted reactions.
Methoxybenzoate Ester: Can be hydrolyzed to release the active carboxylic acid, which can then participate in further reactions.
類似化合物との比較
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is unique due to its combination of protective groups, which makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


